molecular formula C7H5NNaO4 B1616222 Sodium 4-nitrobenzoate CAS No. 3847-57-2

Sodium 4-nitrobenzoate

Cat. No.: B1616222
CAS No.: 3847-57-2
M. Wt: 190.11 g/mol
InChI Key: MQLVXZMQWBRZIL-UHFFFAOYSA-N
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Description

Sodium 4-nitrobenzoate is an organic compound with the molecular formula C7H4NNaO4. It is the sodium salt of 4-nitrobenzoic acid and is known for its applications in various chemical processes and research fields. The compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, which significantly influences its chemical properties and reactivity .

Biochemical Analysis

Biochemical Properties

Sodium 4-nitrobenzoate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an inhibitor of 4-hydroxybenzoate:polyprenyltransferase (COQ2), a key enzyme involved in the biosynthesis of Coenzyme Q10 (CoQ10) . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the biosynthesis of CoQ10, a potent lipophilic antioxidant in cell membranes and a carrier of electrons in the mitochondrial respiratory chain .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it inhibits the enzyme COQ2, leading to a decrease in the biosynthesis of CoQ10 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it produces maximal oxidative stress and cell death at 40-50% residual CoQ10

Metabolic Pathways

This compound is involved in the metabolic pathway of CoQ10 biosynthesis . It interacts with the enzyme COQ2 and inhibits the conversion of 4-hydroxybenzoate to CoQ10 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-nitrobenzoate can be synthesized through the neutralization of 4-nitrobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-nitrobenzoic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yield. This method ensures high conversion rates and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

Sodium 4-nitrobenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Nitrobenzoic acid: The parent compound of sodium 4-nitrobenzoate, differing only by the presence of a sodium ion.

    4-Aminobenzoic acid: A reduction product of this compound.

    Methyl 4-nitrobenzoate: An ester derivative of 4-nitrobenzoic acid.

Uniqueness: this compound is unique due to its solubility in water and its ability to undergo a variety of chemical reactions, making it a versatile reagent in both laboratory and industrial applications .

Properties

CAS No.

3847-57-2

Molecular Formula

C7H5NNaO4

Molecular Weight

190.11 g/mol

IUPAC Name

sodium;4-nitrobenzoate

InChI

InChI=1S/C7H5NO4.Na/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);

InChI Key

MQLVXZMQWBRZIL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].[Na]

3847-57-2

Related CAS

62-23-7 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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